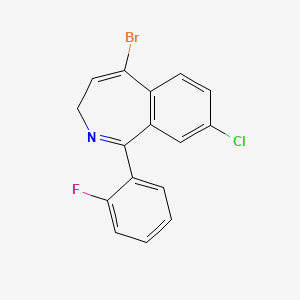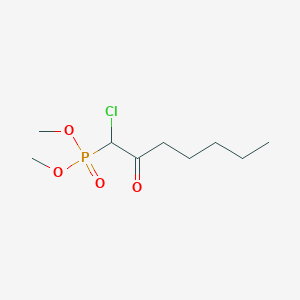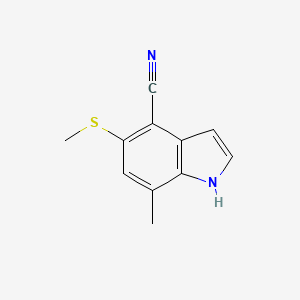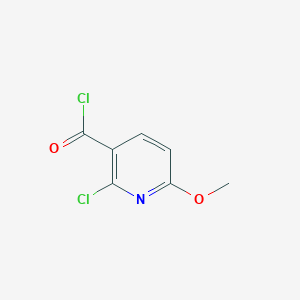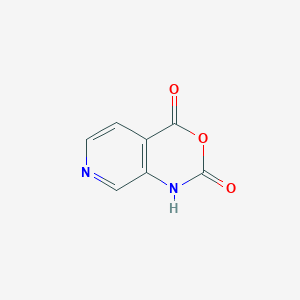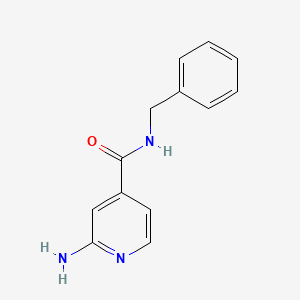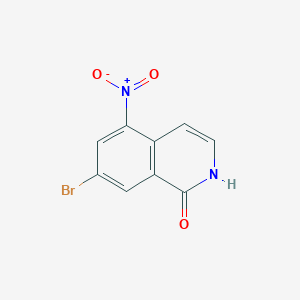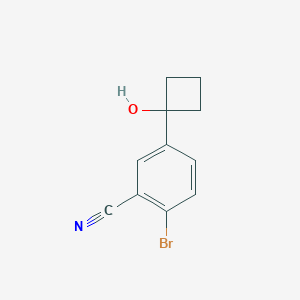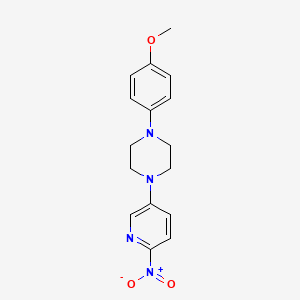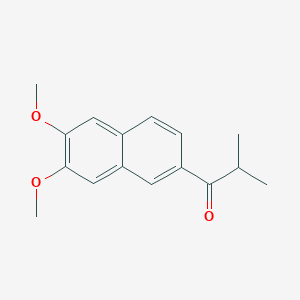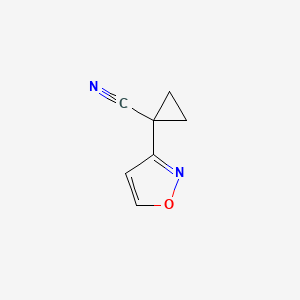
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile
Descripción general
Descripción
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to an isoxazole moiety, with a nitrile group attached to the cyclopropane ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Compounds containing isoxazole rings are known for their diverse biological activities and are often used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction.
Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation.
Análisis De Reacciones Químicas
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrile group or the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the cyclopropane ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Aplicaciones Científicas De Investigación
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Biological Studies: The compound can be used in studies to understand the biological activities of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: Isoxazole derivatives are used in the development of new drugs and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its diverse biological activities. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A GABA receptor agonist with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a cyclopropane ring and a nitrile group, potentially leading to unique biological activities and applications .
Propiedades
Fórmula molecular |
C7H6N2O |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-5-7(2-3-7)6-1-4-10-9-6/h1,4H,2-3H2 |
Clave InChI |
VRNQUDGHHKWMPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=NOC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

